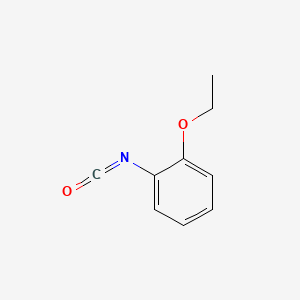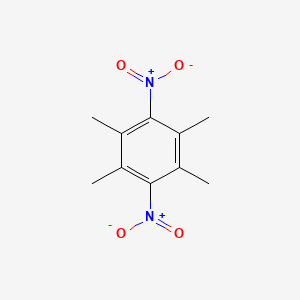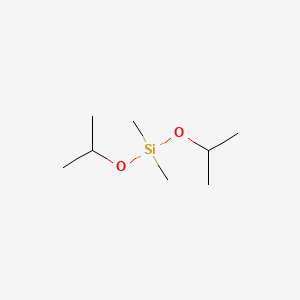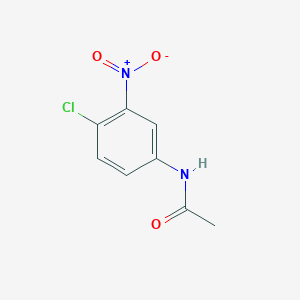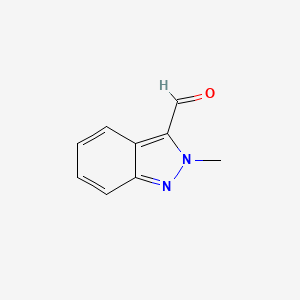
2-méthyl-2H-indazole-3-carbaldéhyde
Vue d'ensemble
Description
2-methyl-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The compound features a fused benzene and pyrazole ring system with a methyl group at the 2-position and an aldehyde group at the 3-position.
Applications De Recherche Scientifique
2-methyl-2H-indazole-3-carbaldehyde has several applications in scientific research:
Mécanisme D'action
Target of Action
Indazole-containing heterocyclic compounds, which include 2-methyl-2h-indazole-3-carbaldehyde, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives interact with their targets through various mechanisms, potentially including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .
Biochemical Pathways
It is known that indazole derivatives can affect a variety of biochemical pathways due to their wide range of bioactivities .
Pharmacokinetics
It is known that the compound has a molecular weight of 16018 , which could influence its bioavailability.
Result of Action
It is known that indazole derivatives can have a variety of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Action Environment
It is known that the compound should be stored at -20°c, sealed, and away from moisture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H-indazole-3-carbaldehyde can be achieved through several methods:
Cyclization of 2-azidobenzaldehydes: This method involves the reaction of 2-azidobenzaldehydes with amines, leading to the formation of 2H-indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent.
Transition Metal-Catalyzed Reactions: Copper or palladium catalysts can be used to facilitate the formation of the indazole ring.
Reductive Cyclization: This approach involves the reduction of nitroaromatic compounds followed by cyclization to form the indazole ring.
Industrial Production Methods
Industrial production of 2-methyl-2H-indazole-3-carbaldehyde typically involves scalable and cost-effective methods such as transition metal-catalyzed reactions and reductive cyclization. These methods offer high yields and minimal byproduct formation, making them suitable for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-2H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nucleophilic substitution reactions can involve nucleophiles like amines.
Major Products Formed
Oxidation: 2-methyl-2H-indazole-3-carboxylic acid.
Reduction: 2-methyl-2H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
2-methyl-2H-indazole-3-carbaldehyde can be compared with other indazole derivatives:
1H-indazole-3-carbaldehyde: Similar structure but lacks the methyl group at the 2-position.
2H-indazole-3-carbaldehyde: Similar structure but lacks the methyl group at the 2-position.
2-methyl-1H-indazole-3-carbaldehyde: Similar structure but the nitrogen atom is in a different position.
The presence of the methyl group at the 2-position in 2-methyl-2H-indazole-3-carbaldehyde can influence its reactivity and biological activity, making it unique among indazole derivatives .
Propriétés
IUPAC Name |
2-methylindazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWLSZQHLMZHHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355907 | |
| Record name | 2-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34252-54-5 | |
| Record name | 2-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




